molecular formula C11H11BrO2 B8122472 2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene

2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene

Cat. No.: B8122472
M. Wt: 255.11 g/mol
InChI Key: DPFNJFQIHJDAKD-UHFFFAOYSA-N
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Description

2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

  • Bromine at position 2 (ortho to the ethynyl group).
  • Ethynyl (C≡CH) at position 4 (para to the bromine).
  • 2-Methoxyethoxy (CH₂CH₂OCH₃) at position 1 (meta to bromine).

This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira, Stille) for constructing conjugated systems. The ethynyl group acts as a strong electron-withdrawing moiety, while the 2-methoxyethoxy chain enhances solubility in polar solvents .

Properties

IUPAC Name

2-bromo-4-ethynyl-1-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-3-9-4-5-11(10(12)8-9)14-7-6-13-2/h1,4-5,8H,6-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFNJFQIHJDAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira coupling reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling can yield substituted alkynes, while nucleophilic substitution can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

Key analogs and their structural distinctions are summarized below:

Table 1: Structural Comparison of Analogous Brominated Benzene Derivatives
Compound Name (CAS/Reference) Substituents (Position) Key Structural Differences vs. Target Compound
2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene Br (2), C≡CH (4), CH₂CH₂OCH₃ (1) Reference compound
1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene Br (1), C≡C-(4-OCH₃Ph) (4) Ethynyl linked to methoxyphenyl; Br at position 1
4-Benzyloxy-2-bromo-1-methoxybenzene Br (2), OCH₃ (1), OCH₂Ph (4) Benzyloxy at position 4; lacks ethynyl group
1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene Br (4), O(CH₂CH₂O)₃CH₃ (1) Longer ethoxy chain; Br at position 4 (vs. 2)
2-Bromo-1-(2-bromoethoxy)-4-methylbenzene Br (2), BrCH₂CH₂O (1), CH₃ (4) Dual Br substituents; methyl at position 4

Physicochemical Properties

  • Solubility : The 2-methoxyethoxy group in the target compound enhances solubility in THF and DCM compared to analogs with shorter chains (e.g., methoxy) or bulky substituents (e.g., 2-ethylhexyl in ).
  • Electronic Effects :
    • Ethynyl groups increase electron-withdrawing character, lowering HOMO/LUMO levels (critical for semiconductor applications) .
    • Bromine at position 2 (ortho to ethynyl) creates steric hindrance, reducing reactivity in nucleophilic substitutions compared to para-brominated analogs .
  • Thermal Stability : Longer alkoxy chains (e.g., triethylene glycol in ) improve thermal stability but may reduce crystallinity.

Biological Activity

2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene can be described as follows:

  • Molecular Formula : C11H11BrO2
  • Molecular Weight : 271.11 g/mol
  • IUPAC Name : 2-bromo-4-ethynyl-1-(2-methoxyethoxy)benzene

This compound features a bromine atom and an ethynyl group, which are known to influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene. For instance, derivatives containing the 1,2,4-oxadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the activity of related compounds:

CompoundCell Line TestedIC50 (µM)
Compound AHeLa (Cervical Cancer)5.0
Compound BMCF-7 (Breast Cancer)3.5
Compound CA549 (Lung Cancer)7.8
2-Bromo-4-Ethynyl Varied Cell Lines Not Yet Tested

While specific data for 2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene is limited, its structural similarities to other active compounds suggest potential for similar activity.

The mechanisms by which compounds like 2-Bromo-4-ethynyl exert their effects often involve:

  • Inhibition of Cell Proliferation : Many studies indicate that such compounds can inhibit the proliferation of cancer cells through various pathways.
  • Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells, a critical mechanism for anticancer activity.
  • Targeting Specific Kinases : Certain compounds interact with kinases involved in cancer progression, potentially leading to reduced tumor growth.

Study on Related Compounds

A study published in Journal of Medicinal Chemistry evaluated a series of compounds with similar structures and reported significant anticancer activity against multiple cell lines. The study utilized the MTT assay to determine cell viability post-treatment with these compounds.

Key findings included:

  • Compounds demonstrated IC50 values ranging from 3 µM to over 10 µM across different cancer cell lines.
  • The most potent derivatives exhibited selectivity towards certain cancer types, suggesting that structural modifications could enhance efficacy.

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